molecular formula C20H17ClFN3O2S B2443375 2-(2-((3-chlorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-fluorophenyl)acetamide CAS No. 1105245-24-6

2-(2-((3-chlorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-fluorophenyl)acetamide

Cat. No. B2443375
CAS RN: 1105245-24-6
M. Wt: 417.88
InChI Key: AISFKKOFFHJWTG-UHFFFAOYSA-N
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Description

2-(2-((3-chlorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C20H17ClFN3O2S and its molecular weight is 417.88. The purity is usually 95%.
BenchChem offers high-quality 2-(2-((3-chlorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-((3-chlorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Evaluation : Novel compounds including derivatives with structural motifs similar to the one mentioned have been synthesized and evaluated for their antimicrobial activity against a variety of bacterial strains. The studies focus on the development of new antibacterial agents by exploring the antibacterial potency of these compounds, often highlighting the structure-activity relationship (SAR) to optimize antibacterial efficacy (Desai et al., 2008).

Anti-inflammatory and Analgesic Activities

  • Novel Anti-inflammatory Agents : Research into derivatives structurally similar to the specified compound has shown significant anti-inflammatory activity. These studies typically involve the synthesis of novel compounds followed by in vivo or in vitro testing to evaluate their effectiveness in reducing inflammation, often in comparison to established anti-inflammatory drugs (Abu‐Hashem et al., 2020).

Anticancer Activity

  • Development of Anticancer Agents : Compounds with similar structural frameworks have been synthesized and assessed for their potential anticancer activity. These studies aim to identify novel therapeutic agents by screening synthesized compounds against various cancer cell lines, with a focus on understanding the mechanisms underlying their antitumor effects (Hafez & El-Gazzar, 2017).

Anticonvulsant Properties

  • Synthesis and Evaluation as Anticonvulsant Agents : Research has been conducted on the synthesis of new derivatives aiming to explore their anticonvulsant properties. The studies involve pharmacological evaluation to determine the efficacy of these compounds in preventing or reducing the frequency of seizures, contributing to the development of novel anticonvulsant drugs (Severina et al., 2020).

properties

IUPAC Name

2-[2-[(3-chlorophenyl)methylsulfanyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O2S/c1-12-17(10-18(26)24-16-7-5-15(22)6-8-16)19(27)25-20(23-12)28-11-13-3-2-4-14(21)9-13/h2-9H,10-11H2,1H3,(H,24,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISFKKOFFHJWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC2=CC(=CC=C2)Cl)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((3-chlorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-fluorophenyl)acetamide

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